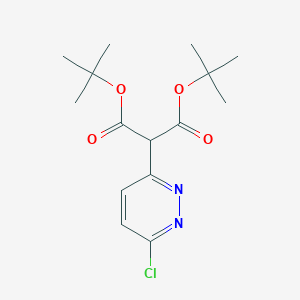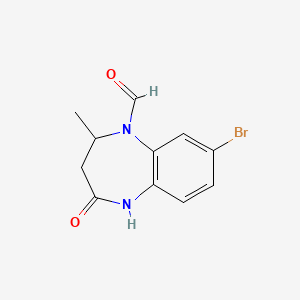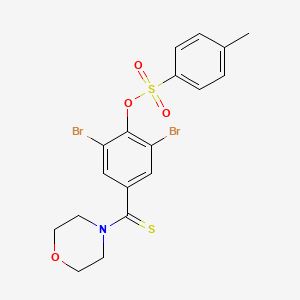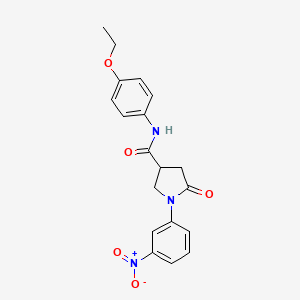![molecular formula C15H24N2O3S B11101121 2-(4-{2-[(4-Methylphenyl)sulfonyl]ethyl}piperazin-1-yl)ethanol](/img/structure/B11101121.png)
2-(4-{2-[(4-Methylphenyl)sulfonyl]ethyl}piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{2-[(4-METHYLPHENYL)SULFONYL]ETHYL}PIPERAZINO)-1-ETHANOL is a chemical compound with the molecular formula C13H20N2O3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-[(4-METHYLPHENYL)SULFONYL]ETHYL}PIPERAZINO)-1-ETHANOL typically involves the reaction of 4-methylbenzenesulfonyl chloride with piperazine, followed by the addition of ethylene oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-[(4-METHYLPHENYL)SULFONYL]ETHYL}PIPERAZINO)-1-ETHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-{2-[(4-METHYLPHENYL)SULFONYL]ETHYL}PIPERAZINO)-1-ETHANOL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-{2-[(4-METHYLPHENYL)SULFONYL]ETHYL}PIPERAZINO)-1-ETHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-{2-[(4-METHYLPHENYL)SULFONYL]ETHYL}PIPERAZINO)-1-MORPHOLINO-1-ETHANONE: Similar structure but with a morpholine ring instead of an ethanol group.
2-(4-{2-[(4-METHYLPHENYL)SULFONYL]ETHYL}PIPERAZINO)-1-PROPANOL: Similar structure but with a propanol group instead of an ethanol group
Uniqueness
2-(4-{2-[(4-METHYLPHENYL)SULFONYL]ETHYL}PIPERAZINO)-1-ETHANOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for further chemical modifications, while the piperazine ring provides a versatile scaffold for drug design and development .
Properties
Molecular Formula |
C15H24N2O3S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[4-[2-(4-methylphenyl)sulfonylethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C15H24N2O3S/c1-14-2-4-15(5-3-14)21(19,20)13-11-17-8-6-16(7-9-17)10-12-18/h2-5,18H,6-13H2,1H3 |
InChI Key |
LVXSSRJUBBKYOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCN2CCN(CC2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{[4-(Propan-2-yloxy)phenyl]methanediyl}bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11101045.png)
![N-methyl-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}formamide](/img/structure/B11101046.png)
![Methyl 3,3,3-trifluoro-2-{4-[(furan-2-ylcarbonyl)(methyl)amino]phenyl}-2-hydroxypropanoate](/img/structure/B11101052.png)
![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-ethylbutanamide](/img/structure/B11101059.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-nitrophenyl)butanamide](/img/structure/B11101062.png)
![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B11101071.png)

![N-{5-[(2-cyanoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11101077.png)

acetyl}hydrazinylidene)-N-(naphthalen-2-yl)butanamide](/img/structure/B11101083.png)
![N-(2-methylphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11101090.png)


![N-(3-chlorophenyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}-2-phenylacetamide](/img/structure/B11101114.png)
